Stereochemical Configuration as a Determinant of Peptide Folding and Biological Potency: cis-1,3-Disubstituted Cyclobutane Versus trans Isomer
The cis-1,3-substitution pattern on the cyclobutane ring is a non-negotiable structural determinant in constrained peptide design, as evidenced by the incorporation of cis-3-aminocyclobutane carboxylic acid (γ1) into macrocyclic peptide inhibitors of the SARS-CoV-2 main protease (Mᵖʳᵒ). The γ1 residue, which shares the identical cis-3-amino-cyclobutane-1-carboxylate core scaffold with the target compound, contributes to a 12-fold increase in proteolytic stability compared to the alanine-substituted variant (t₁/₂ ratio = 12:1), and the Mᵖʳᵒ:GM4 complex exhibits a dissociation constant (Kd) of 5.2 nM with an IC₅₀ of 50 nM [1]. In contrast, trans-1,3-disubstituted cyclobutane analogs would project the amino and carboxyl functionalities to opposite faces of the ring, altering the dihedral angle between substituents and disrupting the geometry required for productive engagement with biological targets [2]. The trans diastereomer (CAS 2231665-26-0) is offered as a separate catalog item with distinct pricing, confirming that the two isomers are not interchangeable .
| Evidence Dimension | Proteolytic stability enhancement conferred by cis-3-aminocyclobutane scaffold in macrocyclic peptides |
|---|---|
| Target Compound Data | 12-fold increase in proteolytic stability (cis-3-aminocyclobutane carboxylic acid (γ1)-containing GM4 peptide versus alanine-substituted variant); Kd = 5.2 nM; Mᵖʳᵒ IC₅₀ = 50 nM |
| Comparator Or Baseline | Alanine-substituted GM4 variant (baseline stability); trans-1,3-disubstituted cyclobutane scaffold (alternate stereochemistry) |
| Quantified Difference | 12-fold stability enhancement; structural incompatibility of trans isomer for same binding geometry |
| Conditions | In vitro proteolytic stability assay; SPR-based binding assay; SARS-CoV-2 Mᵖʳᵒ biochemical inhibition assay; X-ray crystallography of Mᵖʳᵒ:GM4 complex (PDB deposited) |
Why This Matters
For programs designing stereochemically defined peptidomimetics or macrocyclic peptides, the cis configuration is functionally validated to confer a 12-fold proteolytic stability advantage, and procurement of the trans isomer would yield a geometrically incompatible building block that cannot reproduce this performance.
- [1] Miura, T.; Malla, T. R.; Brewster, L.; Porras-Dominguez, A.; Mikolajek, H.; Tumber, A.; Strain-Damerell, C.; Owen, C. D.; Lukacik, P.; Ashford, P.-A.; Ma, S.; Fearon, D.; Douangamath, A.; Talon, R.; Brandao-Neto, J.; Dias, A.; Krojer, T.; Rangel, V.; Schofield, C. J.; Walsh, M. A. In vitro selection of macrocyclic peptide inhibitors containing cyclic γ²,⁴-amino acids targeting the SARS-CoV-2 main protease. Nat. Chem. 2023, 15, 998–1005. DOI: 10.1038/s41557-023-01205-1. View Source
- [2] MDPI. Cyclobutane-Containing Scaffolds as Useful Intermediates in the Stereoselective Synthesis of Suitable Candidates for Biomedical Purposes: Surfactants, Gelators and Metal Cation Ligands. Int. J. Mol. Sci. 2019, 20 (18), 4554. cis- and trans-cyclobutane β-amino acids (β-CBAA) are utilized for distinct stereoselective synthesis outcomes. https://www.mdpi.com/1422-0067/20/18/4554 (accessed 2026-05-04). View Source
